6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the chemical and biological properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenol: Contains a trifluoromethyl group and a hydroxyl group on a benzene ring.
Trifluoromethylstyrene: Features a trifluoromethyl group attached to a styrene molecule.
Uniqueness
6-((4-(Trifluoromethyl)benzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structure, which combines the trifluoromethyl group with a naphthalenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15F3O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H15F3O2/c19-18(20,21)14-6-4-12(5-7-14)11-23-15-8-9-16-13(10-15)2-1-3-17(16)22/h4-10H,1-3,11H2 |
InChI Key |
UTEDDJUDCGTJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
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